molecular formula C7H12O6 B1679955 Quinic acid CAS No. 77-95-2

Quinic acid

Cat. No. B1679955
CAS RN: 77-95-2
M. Wt: 192.17 g/mol
InChI Key: AAWZDTNXLSGCEK-UHFFFAOYSA-N
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Description

Quinic acid is a cyclitol, a cyclic polyol, and a cyclohexanecarboxylic acid . It is a colorless solid that can be extracted from plant sources . Quinic acid is implicated in the perceived acidity of coffee .


Synthesis Analysis

Quinic acid is synthesized from phosphoenolpyruvic acid and erythrose-4-phosphate produced by glycolysis and the pentose phosphate pathway, respectively . The compound 3-dehydroquinic acid is produced first, which is then subjected to reversible reduction by quinic acid dehydrogenase (QDH) to produce quinic acid as a secondary metabolite of the shikimic acid .


Molecular Structure Analysis

The molecular structure of Quinic acid can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

Quinic acid has been found to react with acetaldehyde, forming a compound through acetalization at the cis-diol function of Quinic acid . It also plays a significant role in the formation of phenolic compounds from the pyrolysis of chlorogenic acid .

Scientific Research Applications

1. Biosynthesis and Application

Quinic acid is a key compound in biosynthesis, widely used in various industries including food, chemical, and pharmaceutical sectors. Its production methods range from extraction from plants, chemosynthesis, enzymology, to microbial fermentation. Advances in molecular biology, especially gene engineering, have become crucial in quinic acid production (Xu Qi-shou, 2005).

2. Microbial Production in E. Coli

Genetic engineering techniques have been employed to enhance quinic acid production in Escherichia coli. This involves cloning and expressing key enzymes of quinic acid metabolism, thereby facilitating overexpression and mass production, which is fundamental for industrial applications (Lin Weiping, 2015).

3. Drug Delivery and Imaging Agents

Quinic acid demonstrates potential in drug delivery, particularly for cancer treatment. For instance, it has been used to create nitrogen-doped carbon quantum dots, serving as both drug delivery vehicles and imaging agents for breast cancer cells. Its properties, such as luminescent characteristics and tumor accumulation, make it a promising candidate in theranostic applications (Shabnam Samimi, M. S. Ardestani, F. Dorkoosh, 2020).

4. Targeting E-selectin for Cancer Therapy

Quinic acid has been used to create sialyl Lewis(x) mimetics targeting E-selectin, a significant factor in cancer metastasis. This application of quinic acid involves synthesizing derivatives that interact with E-selectin, which may have therapeutic implications in cancer treatment (C. Girard et al., 2005).

5. Extraction and Reactive Extraction

Research has also focused on the extraction processes of quinic acid, which is crucial for its industrial application. Studies include the reactive extraction of quinic acid using various solvents and extractants, optimizing the efficiency and recovery of quinic acid for commercial use (A. F. Tuyun, H. Uslu, 2012).

6. Antioxidant and Health Effects

Quinic acid plays a role in supporting the synthesis of tryptophan and nicotinamide in the gastrointestinal tract, which leads to DNA repair enhancement and NF‐kB inhibition. This suggests its potential utility in nutritional support and health applications (R. Pero, H. Lund, T. Leanderson, 2009).

7. Synthesis of Carbasugars

Quinic acid has been employed in the synthesis of carbasugars, which are important in the pharmaceutical industry. By using quinic acid as a starting material, the synthesis process has been significantly simplified, demonstrating its utility in organic synthesis (Suvi Holmstedt, N. Candeias, 2020).

Safety And Hazards

Quinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing eye/face protection, and ensuring adequate ventilation .

Future Directions

Quinic acid has been reported to have a variety of beneficial biological activities in alleviating and preventing various diet-related chronic diseases . It has also been suggested that quinic acid could be an important source of phenolic compounds, especially hydroquinone and phenol, in tobacco smoke . There is ongoing research into the potential therapeutic uses of Quinic acid .

properties

IUPAC Name

(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWZDTNXLSGCEK-LNVDRNJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70998288
Record name (-)-Quinic acid
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Quinic acid
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Product Name

Quinic acid

CAS RN

77-95-2, 36413-60-2
Record name Quinic acid
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Record name quinic acid
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Record name (-)-Quinic acid
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Record name 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid
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Record name QUINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39,000
Citations
NH Giles, ME Case, J Baum, R Geever… - Microbiological …, 1985 - Am Soc Microbiol
… 25C on quinic acid, but appreciable growth at 35C on quinic acid. At 25C, both mutants had very low levels of C-DHQase, and only slight induction occurred after a shift to quinic acid. At …
Number of citations: 238 journals.asm.org
RH Adamson, JW Bridges, ME Evans… - Biochemical …, 1970 - portlandpress.com
… The fate of (-)-quinic acid has been investigated in 22 … and green monkey, oral quinic acid was extensively aromatized (… and pigeon, oral quinic acid was not extensively aromatized (0–5…
Number of citations: 110 portlandpress.com
A Barco, S Benetti, C De Risi, P Marchetti… - Tetrahedron …, 1997 - elibrary.ru
… d-(-)-Quinic acid 1, a widely occurring plant metabolite, has seen in the past only limited use … This review comprehensively covers quinic acid chemistry literature up to the beginning of …
Number of citations: 119 elibrary.ru
T Benali, S Bakrim, R Ghchime… - Biotechnology and …, 2022 - Taylor & Francis
… quinic acid, biological properties of quinic acid, anticancer effects of quinic acid, antimicrobial effects of quinic acid, pharmacological properties of quinic acid were used to find data. The …
Number of citations: 28 www.tandfonline.com
HJ Kim, EJ Kim, SH Seo, CG Shin, C Jin… - Journal of Natural …, 2006 - ACS Publications
… Five new quinic acid derivatives showed potent DPPH … acid except for the quinic acid moiety and methyl ester signal at … compared with those of quinic acid, indicating the presence of …
Number of citations: 113 pubs.acs.org
RW Pero, H Lund, T Leanderson - Phytotherapy Research: An …, 2009 - Wiley Online Library
… hypothesis that quinic acid is not responsible for any efficacy, but rather that quinic acid nutritionally … Moreover, it is shown that quinic acid is a normal constituent of our diet, capable of …
Number of citations: 178 onlinelibrary.wiley.com
GF Wang, LP Shi, YD Ren, QF Liu, HF Liu, RJ Zhang… - Antiviral research, 2009 - Elsevier
Chlorogenic acid and its related compounds are abundant plant polyphenols that have a diverse antiviral activity. In this study, HepG2.2.15 cells and duck hepatitis B virus infection …
Number of citations: 448 www.sciencedirect.com
GF Pauli, F Poetsch, A Nahrstedt - Phytochemical Analysis: An …, 1998 - Wiley Online Library
… quinic acid moiety. Table 1 summarizes the spin–spin coupling constants (J) of all of the protons in the quinic acid … for the seven protons of the quinic acid moiety which were limited to …
J Wolinsky, R Novak, R Vasileff - The Journal of Organic …, 1964 - ACS Publications
… quinic acid, utilizing Ginko biloba, has been reported by Weinstein.16 Specifically labeled quinic acid would … After this work was completed another route to quinic acid was described by …
Number of citations: 77 pubs.acs.org
NH Giles, RF Geever, DK Asch, J Avalos… - Journal of …, 1991 - academic.oup.com
… genes concerned with the use of quinic acid as a carbon source are lo… Early studies of mutants unable to use quinic acid … by quinic acid), which catalyze the conversion of quinic acid to …
Number of citations: 93 academic.oup.com

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